molecular formula C14H14N4O3 B1420504 Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate CAS No. 1150164-14-9

Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate

Cat. No. B1420504
M. Wt: 286.29 g/mol
InChI Key: LLPZWIYSOWNJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered heterocyclic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazine with carbonyl compounds . For instance, 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile was prepared by the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux . The isolated solid was then treated with triethoxyorthoformate in acetic anhydride to afford the desired compound .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . The exact molecular structure of Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate is not explicitly mentioned in the available literature.


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with dimedone catalyzed by tin (ii) chloride dehydrate, which acts as a Lewis acid, was reported to afford the corresponding pyrazoloquinolones via the nucleophilic attack of the exocyclic amino group on the carbonyl carbon of dimedone followed by cyclization of the formed imino form onto the cyano group and hydrolysis .

Scientific Research Applications

It’s possible that this compound is used in very specific and niche areas of research, and the details of its use are contained within academic papers or proprietary research documents that are not publicly accessible.

    Medicinal Chemistry and Drug Discovery

    • Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry and drug discovery .
    • For example, derivatives of pyrazole have been used in the development of drugs like Piracetam (Nootropilum), which is used for dementia cognitive problems .

    Agrochemistry

    • Pyrazoles are also used in agrochemistry . However, the specific use of “Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate” in this field is not specified.

    Coordination Chemistry

    • In coordination chemistry, pyrazoles are often used due to their ability to donate electrons and form complexes with metals .

    Organometallic Chemistry

    • Pyrazoles are used in organometallic chemistry, a field that explores the interactions between organic compounds and metals .

    Synthesis of Bioactive Fused Polycyclic Pyrazoles

    • “Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate” could potentially be used as a starting material for preparing 2,5-bis (4-methylphenyl)-7-phenyl-6,7-dihydropyrazolo [1,5- a ]pyrimidine-3,6-dicarbaldehyde, a potential precursor for building bioactive fused polycyclic pyrazoles .

    Synthesis of 4-Hetarylpyrazolo [1,5- a ] [1,3,5]triazines

    • This compound could potentially be used to synthesize 4-hetarylpyrazolo [1,5- a ] [1,3,5]triazines under microwave conditions and in the absence of solvent .

    Medicinal Chemistry and Drug Discovery

    • Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry and drug discovery .
    • For example, derivatives of pyrazole have been used in the development of drugs like Piracetam (Nootropilum), which is used for dementia cognitive problems .

    Agrochemistry

    • Pyrazoles are also used in agrochemistry . However, the specific use of “Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate” in this field is not specified.

    Coordination Chemistry

    • In coordination chemistry, pyrazoles are often used due to their ability to donate electrons and form complexes with metals .

    Organometallic Chemistry

    • Pyrazoles are used in organometallic chemistry, a field that explores the interactions between organic compounds and metals .

    Synthesis of Bioactive Fused Polycyclic Pyrazoles

    • “Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate” could potentially be used as a starting material for preparing 2,5-bis (4-methylphenyl)-7-phenyl-6,7-dihydropyrazolo [1,5- a ]pyrimidine-3,6-dicarbaldehyde, a potential precursor for building bioactive fused polycyclic pyrazoles .

    Synthesis of 4-Hetarylpyrazolo [1,5- a ] [1,3,5]triazines

    • This compound could potentially be used to synthesize 4-hetarylpyrazolo [1,5- a ] [1,3,5]triazines under microwave conditions and in the absence of solvent .

Future Directions

Pyrazole derivatives have been extensively studied for their broad spectrum of biological activities . They have attracted great interest in materials science owing to their photophysical properties . Therefore, the future directions for Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate could involve further exploration of its potential biological activities and applications in materials science.

properties

IUPAC Name

ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-3-21-14(19)12-11(8-15)13(16)18(17-12)9-5-4-6-10(7-9)20-2/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPZWIYSOWNJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674867
Record name Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate

CAS RN

1150164-14-9
Record name 1H-Pyrazole-3-carboxylic acid, 5-amino-4-cyano-1-(3-methoxyphenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate
Reactant of Route 3
Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate
Reactant of Route 5
Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.